molecular formula C7H13N3 B1396098 [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine CAS No. 1265634-26-1

[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

Cat. No. B1396098
M. Wt: 139.2 g/mol
InChI Key: ZOSADMMSAYQWSZ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858, but since the 1840s, several imidazole derivatives have been discovered . Its synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product, which was initially called glyoxaline .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Material Science

  • Nitrogen-Rich Gas Generators : Imidazole and related compounds have been synthesized for potential use in nitrogen-rich gas generators. These compounds, including various energetic salts, have high positive heats of formation, contributing to their energy potential (Srinivas, Ghule, & Muralidharan, 2014).

  • Photocatalytic Properties : Metal-organic frameworks incorporating imidazole derivatives have been developed with interesting photocatalytic properties, useful in chemical synthesis and material science (Hong-Ru Fu, Kang, & Zhang, 2014).

Analytical Chemistry

  • High-Performance Liquid Chromatography : Imidazole derivatives are used in high-performance liquid chromatography for the determination of amines, aiding in sensitive and precise analytical measurements (You et al., 2006).

  • Fluorescence Detection : Certain imidazole compounds have been developed for fluorescence detection in analytical chemistry, providing a method for identifying and quantifying various substances (Zhiwei Sun et al., 2009).

Organic Synthesis

  • Synthesis of Imidazole Derivatives : Studies have focused on synthesizing various imidazole derivatives, highlighting their potential in organic synthesis and drug development (Zhang Hong-bin, 2011).

  • Buchwald-Hartwig Amination : Imidazole-based compounds have been used in Buchwald-Hartwig amination, a crucial reaction in the synthesis of complex organic molecules (Yin Zhang, Lavigne, & César, 2015).

Nanotechnology

  • Nanocomposite Studies : Imidazole derivatives are explored in the development of nanocomposites, contributing to advancements in nanotechnology and materials science (Jayabharathi et al., 2015).

Pharmacology and Medicinal Chemistry

  • Antifungal Properties : Imidazole-based compounds have been synthesized and tested for antifungal properties, indicating potential uses in pharmacology and medicinal chemistry (Setzu et al., 2002).

  • Local Anesthetic Agents : Some imidazole derivatives have been studied as local anesthetic agents, showing potential in medical applications (Yan Ran, Li, & Zhang, 2015).

Safety And Hazards

When handling imidazole, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

1-imidazol-1-yl-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(2,8)5-10-4-3-9-6-10/h3-4,6H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSADMMSAYQWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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